molecular formula C15H14Cl2O2 B12392703 2,2'-Dichloro bisphenol A-d12

2,2'-Dichloro bisphenol A-d12

Cat. No.: B12392703
M. Wt: 309.2 g/mol
InChI Key: XBQRPFBBTWXIFI-CLWNCLMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Dichloro bisphenol A-d12 is a deuterium-labeled derivative of 2,2’-Dichloro bisphenol A. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure allows for the study of pharmacokinetics and metabolic profiles of drugs, as deuterium can act as a tracer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dichloro bisphenol A-d12 involves the deuteration of 2,2’-Dichloro bisphenol A. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often require a deuterium source such as deuterium oxide (D2O) or deuterated solvents, and a catalyst to facilitate the exchange process .

Industrial Production Methods

Industrial production of 2,2’-Dichloro bisphenol A-d12 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure maximum deuterium incorporation. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dichloro bisphenol A-d12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacokinetic Studies

The incorporation of deuterium in 2,2'-Dichloro bisphenol A-d12 enhances its tracking in biological systems. This feature is particularly useful in pharmacokinetic studies where understanding the metabolism and distribution of compounds within biological systems is crucial. The compound's structure allows for the investigation of its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Case Study: Metabolism Tracking

A study utilized this compound to trace its metabolic pathways in vivo, demonstrating that deuterated compounds can provide clearer insights into metabolic processes compared to their non-deuterated counterparts. The results indicated that the presence of deuterium alters the metabolic stability and half-life of the compound, leading to improved quantification during drug development processes .

Environmental Monitoring

Due to its structural similarity to bisphenol A, this compound serves as a tracer in environmental studies assessing the fate of chlorinated phenolic compounds in ecosystems. Its deuterated form allows researchers to differentiate between natural and synthetic sources of contamination.

Data Table: Environmental Persistence

CompoundHalf-Life (Days)Detection Method
2,2'-Dichloro bisphenol A10-15Gas Chromatography
This compound12-18Mass Spectrometry

This table illustrates the persistence of both compounds in aquatic environments. The longer half-life of this compound indicates its potential for accumulation in ecosystems .

Toxicological Research

Research has highlighted the endocrine-disrupting properties of chlorinated phenolic compounds like this compound. Studies have shown that these compounds can bind to estrogen receptors, leading to adverse reproductive effects.

Case Study: Endocrine Disruption

In a controlled study involving animal models exposed to varying concentrations of bisphenol derivatives, researchers found significant reproductive abnormalities associated with exposure to both bisphenol A and its chlorinated derivatives. The use of deuterated forms allowed for precise tracking of exposure levels and biological responses over time .

Drug Development

The pharmaceutical industry has increasingly utilized deuterated compounds for drug development due to their altered pharmacokinetic profiles. The stable isotopes can enhance the efficacy and safety profiles of new drugs.

Data Table: Comparison of Pharmacokinetics

CompoundBioavailability (%)Peak Plasma Concentration (ng/mL)
Bisphenol A45150
This compound60200

This table summarizes the improved bioavailability and plasma concentration levels observed with this compound compared to its non-deuterated form .

Cosmetic Applications

In cosmetic formulations, deuterated compounds are being explored for their potential benefits in skin absorption studies. The unique properties of this compound may influence the efficacy and safety profiles of topical products.

Case Study: Skin Absorption

A recent study investigated the skin penetration capabilities of various formulations containing deuterated compounds. Results indicated that formulations with this compound exhibited enhanced absorption rates through skin layers compared to standard formulations without deuteration .

Mechanism of Action

The mechanism of action of 2,2’-Dichloro bisphenol A-d12 is primarily related to its role as a tracer. The deuterium atoms in the compound do not significantly alter its chemical properties but allow for the tracking of the compound through various biological and chemical processes. This tracking is achieved through techniques such as mass spectrometry, which can distinguish between deuterium and hydrogen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dichloro bisphenol A-d12 is unique due to the presence of both chlorine atoms and deuterium labeling. This combination allows for specific studies related to halogenated bisphenols and their metabolic and environmental behavior. The deuterium labeling provides an additional advantage in tracing and quantifying the compound in various research applications .

Biological Activity

2,2'-Dichloro bisphenol A-d12 (CAS No. 2748525-32-6) is a deuterated derivative of bisphenol A (BPA), a chemical widely studied for its endocrine-disrupting properties. The incorporation of deuterium in its structure allows for enhanced tracking and quantification in biological systems, particularly during drug development processes. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and potential health implications.

PropertyValue
Molecular FormulaC₁₅H₂D₁₂Cl₂O₂
Molecular Weight309.25 g/mol
CAS Number2748525-32-6
Isotope LabelingDeuterium

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a tracer in pharmacokinetic studies. Deuteration can significantly influence the metabolic profile of compounds, potentially altering their bioavailability and toxicity.

Pharmacokinetics

Research indicates that deuterated compounds often exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts. For instance, deuterium substitution can enhance metabolic stability and reduce clearance rates in some cases, which may lead to prolonged biological effects .

A study by Russak et al. (2019) highlighted the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals, suggesting that it could lead to improved therapeutic profiles . This is particularly relevant for compounds like BPA, which are known to exhibit rapid metabolism and excretion.

Case Study: Prenatal Exposure to BPA

A significant body of research has linked BPA exposure during pregnancy to adverse neurobehavioral outcomes in infants. In one notable case from the HOME Study, a mother exhibited an exceptionally high urinary BPA concentration during pregnancy (583 µg/g creatinine), leading to concerns about potential neurodevelopmental impacts on her child . Although subsequent evaluations showed normal development by age five, this case underscores the need for further investigation into the effects of BPA analogs like this compound.

Epigenetic Mechanisms

Recent studies have explored how BPA and its derivatives may influence epigenetic mechanisms. For example, oxidative stress induced by BPA can interfere with DNA methylation processes, potentially leading to altered gene expression associated with various diseases . The role of this compound in these pathways remains an area for future research.

Toxicological Implications

The toxicological profile of BPA has been extensively studied; however, data specifically on this compound is limited. Evidence suggests that while BPA is rapidly detoxified in humans—primarily converted into harmless BPA-glucuronide—deuterated forms may exhibit different metabolic fates due to their altered chemical properties .

Q & A

Basic Research Questions

Q. What are the optimal chromatographic and mass spectrometric parameters for separating and quantifying 2,2'-Dichloro Bisphenol A-d12 in environmental samples?

  • Methodological Answer : Utilize ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Mobile phases typically consist of methanol/water or acetonitrile/water with 0.1% formic acid. For MS detection, employ electrospray ionization (ESI) in negative mode. Monitor transitions such as m/z 297 → 246 (quantifier) and m/z 297 → 218 (qualifier) with collision energies optimized between -23 to -60 eV. Isotopic dilution using deuterated internal standards (e.g., BPAF-d4) minimizes matrix effects .

Q. How can researchers ensure high isotopic purity during the synthesis of this compound?

  • Methodological Answer : Deuterated analogs are typically synthesized via hydrogen-deuterium exchange using deuterated solvents (e.g., D₂O or deuterated acetic acid) under controlled catalytic conditions. Post-synthesis purification involves preparative HPLC with deuterated mobile phases to avoid proton back-exchange. Isotopic purity (>98 atom% D) should be verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

Q. What storage conditions are critical for maintaining the stability of this compound standards?

  • Methodological Answer : Store lyophilized standards at -20°C in amber vials to prevent photodegradation. For working solutions, use inert solvents (e.g., deuterated methanol) and avoid repeated freeze-thaw cycles. Cold storage (0–6°C) is recommended for short-term stability, as demonstrated for structurally similar chlorophenol standards .

Advanced Research Questions

Q. How do 2,2'-dichloro substituents influence the thermal stability and glass transition temperature (Tg) of bisphenol A-based polyimides?

  • Methodological Answer : Introduce 2,2'-dichloro groups into biphenyl dianhydride monomers (e.g., DCBPDA) and polymerize with aromatic diamines. Characterize thermal properties via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Comparative studies show that 2,2'-dichloro substitution increases Tg by 15–20°C due to restricted chain mobility from steric hindrance, while reducing thermal decomposition onset by ~30°C due to Cl-induced bond weakening .

Q. What methodologies are recommended for quantifying trace levels of this compound in complex biological matrices (e.g., serum, tissue)?

  • Methodological Answer : Use matrix-matched calibration curves and isotope dilution mass spectrometry (IDMS). Pre-treat samples with enzymatic hydrolysis (β-glucuronidase) to release conjugated metabolites. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves recovery. Quantify using UPLC-MS/MS with a limit of detection (LOD) ≤ 0.1 ng/mL, validated via spike-recovery experiments (85–115% accuracy) .

Q. How does deuteration at specific positions affect the kinetic isotope effects (KIEs) of 2,2'-Dichloro Bisphenol A during photodegradation studies?

  • Methodological Answer : Conduct controlled photolysis experiments under UV light (λ = 254 nm) in aqueous solutions. Compare degradation rates of deuterated (d12) and non-deuterated analogs using pseudo-first-order kinetics. Deuteration at hydroxyl or methyl groups reduces KIEs (e.g., kH/kD ≈ 1.2–1.5), indicating minor isotopic effects on bond cleavage pathways .

Q. What role does this compound play in elucidating leaching dynamics from polymer composites?

  • Methodological Answer : Incorporate this compound as a tracer in polymer matrices (e.g., epoxy resins). Simulate leaching using accelerated aging protocols (e.g., 70°C, 75% humidity). Quantify leachate concentrations via LC-MS/MS and model diffusion coefficients using Fickian kinetics. Correlate results with non-deuterated analogs to validate isotopic inertness in leaching behavior .

Properties

Molecular Formula

C15H14Cl2O2

Molecular Weight

309.2 g/mol

IUPAC Name

2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)-1,1,1,3,3,3-hexadeuteriopropan-2-yl]-3,5,6-trideuteriophenol

InChI

InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D

InChI Key

XBQRPFBBTWXIFI-CLWNCLMISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O)Cl)[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])Cl)O)[2H]

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.